Nvp dpp 728 dihydrochloride Nvp dpp 728 dihydrochloride Potent, orally active dipeptidyl peptidase (DPP)-IV inhibitor (Ki = 11 nM, IC50 = 14 nM) that displays > 15 000-fold selectivity over DPP-II and a range of proline-cleaving proteases. Exhibits antidiabetic activity in vivo; improves glucose tolerance, increases glucagon-like peptide 1 (GLP-1) and insulin levels, augments insulin secretion and GLUT2 levels, and reduces (preserves) islet size.
Brand Name: Vulcanchem
CAS No.: 207556-62-5
VCID: VC0004697
InChI: InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
SMILES: C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Molecular Formula: C15H20Cl2N6O
Molecular Weight: 371.3 g/mol

Nvp dpp 728 dihydrochloride

CAS No.: 207556-62-5

Cat. No.: VC0004697

Molecular Formula: C15H20Cl2N6O

Molecular Weight: 371.3 g/mol

* For research use only. Not for human or veterinary use.

Nvp dpp 728 dihydrochloride - 207556-62-5

CAS No. 207556-62-5
Molecular Formula C15H20Cl2N6O
Molecular Weight 371.3 g/mol
IUPAC Name 6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
Standard InChI Key VNACOBVZDCLAEV-GXKRWWSZSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
SMILES C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Canonical SMILES C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl

Chemical and Structural Properties

Molecular Characteristics

NVP DPP 728 dihydrochloride, with the chemical name 6-[[2-[[2-(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino-3-pyridinecarbononitrile dihydrochloride, has a molecular weight of 371.27 g/mol and a purity ≥97% . Its structure features a nitrile group at the 2-pyrrolidine position, critical for DPP-IV inhibition, and a pyridinecarbononitrile moiety that enhances binding specificity . The compound’s stereochemistry (S-configuration) is essential for maximal activity, as the D-antipode exhibits 500-fold reduced potency despite similar dissociation kinetics .

Table 1: Key Chemical Properties of NVP DPP 728 Dihydrochloride

PropertyValue
CAS Number207556-62-5
Molecular FormulaC<sub>15</sub>H<sub>18</sub>N<sub>6</sub>O·2HCl
Molecular Weight371.27 g/mol
Purity≥97% (HPLC)
Storage Conditions-20°C

Mechanism of Action

DPP-IV Inhibition Kinetics

NVP DPP 728 dihydrochloride inhibits DPP-IV through a reversible, two-step mechanism characterized by rapid association (k<sub>on</sub> = 1.3 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) and slow dissociation (k<sub>off</sub> = 1.3 × 10<sup>−3</sup> s<sup>−1</sup>), resulting in a dissociation half-life of ~10 minutes . The nitrile group forms a transition state-like complex with the enzyme’s active site, mimicking the tetrahedral intermediate of peptide hydrolysis . This mechanism spares related proteases, as evidenced by >15,000-fold selectivity over DPP-II and negligible activity against proline-specific enzymes .

GLP-1 Stabilization

By inhibiting DPP-IV, NVP DPP 728 dihydrochloride prevents the degradation of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion . In aged Wistar rats, this inhibition increases plasma GLP-1 levels by 2.5-fold, correlating with improved early-phase insulin response and glucose tolerance .

Preclinical Pharmacological Studies

In Vitro Efficacy

In human DPP-IV assays, NVP DPP 728 dihydrochloride demonstrates a K<sub>i</sub> of 11 nM and an IC<sub>50</sub> of 14 nM, with no cytotoxicity observed at therapeutic concentrations . Kinetic studies using bovine kidney DPP-IV confirm 1:1 stoichiometric binding (K<sub>d</sub> = 12 nM), validating its high affinity .

In Vivo Antidiabetic Effects

Glucose Homeostasis: Oral administration in aged rats (3 μmol/kg) restores early insulin response and reduces postprandial hyperglycemia by 40% . Long-term treatment (4 weeks) preserves pancreatic islet morphology and upregulates GLUT2 expression, enhancing β-cell function .

Duodenal Bicarbonate Secretion: Intravenous NVP DPP 728 dihydrochloride (3 μmol/kg) potentiates l-glutamate/5′-inosine monophosphate (l-Glu/IMP)-induced bicarbonate secretion by 60% in rat duodenum, a effect mediated by GLP-2 receptor activation . This suggests additional gastrointestinal benefits beyond glycemic control.

Therapeutic Applications and Clinical Relevance

Type 2 Diabetes Management

NVP DPP 728 dihydrochloride’s ability to enhance endogenous GLP-1 and insulin levels positions it as a candidate for monotherapy or adjunctive treatment. In Fischer 344 rats, it ameliorates age-related glucose intolerance without inducing hypoglycemia, a common side effect of sulfonylureas .

Synergy with Bile Acid Signaling

Co-administration with TGR5 agonists (e.g., bile acids) amplifies duodenal bicarbonate secretion via GLP-2-dependent pathways, highlighting potential applications in treating gastrointestinal complications of diabetes .

Comparative Analysis with Other DPP-IV Inhibitors

Table 2: Selectivity and Potency of NVP DPP 728 Dihydrochloride vs. Analogues

CompoundK<sub>i</sub> (nM)Selectivity (DPP-IV/DPP-II)
NVP DPP 72811>15,000
D-Antipode5,600120
Des-cyano Analog>300,000<1

The nitrile group and S-configuration confer superior potency and selectivity compared to structural analogues . Unlike vildagliptin, which forms a covalent enzyme complex, NVP DPP 728 dihydrochloride’s reversible inhibition may reduce long-term toxicity risks .

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